4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole
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Overview
Description
4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole is a nitrogen-containing heterocyclic compound. It features a fused ring system that includes a pyrrole ring and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2), a protein crucial for cell cycle regulation .
Mode of Action
Related compounds have shown to inhibit cdk2, thereby disrupting cell cycle progression . The inhibition likely occurs through the compound binding to the active site of the enzyme, preventing its normal function.
Biochemical Pathways
This can result in cell cycle arrest, preventing the proliferation of cancer cells .
Pharmacokinetics
Similar compounds have been evaluated for their pharmacokinetic properties, including admet (absorption, distribution, metabolic, excretion, and toxicity) properties .
Result of Action
Similar compounds have demonstrated significant cytotoxic activities against various cancer cell lines . The inhibition of CDK2 can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Biochemical Analysis
Biochemical Properties
They can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Cellular Effects
Triazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These activities suggest that triazoles can influence cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Triazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole at different dosages in animal models have not been reported in the literature. The dosage effects of triazoles can vary widely, with some triazoles exhibiting threshold effects or toxic/adverse effects at high doses .
Metabolic Pathways
Triazoles are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Triazoles are known to be readily capable of binding in the biological system with a variety of enzymes and receptors , suggesting that they may interact with transporters or binding proteins and affect their localization or accumulation.
Subcellular Localization
Given the broad range of biological activities exhibited by triazoles , it is possible that this compound could be directed to specific compartments or organelles based on targeting signals or post-translational modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole typically involves cyclization reactions. One common method includes the reaction of pyrrole derivatives with azides under specific conditions to form the triazole ring. For instance, the cycloaddition of pyrrole with acyl (bromo)acetylenes followed by the addition of propargylamine and intramolecular cyclization can yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. These methods often utilize readily available starting materials and efficient catalytic systems to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazole ring, often using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Agents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and kinase inhibition.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine: Another nitrogen-containing heterocycle with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory properties.
Uniqueness
4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole is unique due to its specific ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
64804-02-0 |
---|---|
Molecular Formula |
C6H7N3 |
Molecular Weight |
121.1 |
Purity |
95 |
Origin of Product |
United States |
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